molecular formula C17H22ClNO4S B12055952 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate CAS No. 1062158-63-7

3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate

Cat. No.: B12055952
CAS No.: 1062158-63-7
M. Wt: 371.9 g/mol
InChI Key: NYWYDMVZQBQLOV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with cycloheptanone in the presence of a base, followed by quaternization with methyl iodide and subsequent ion exchange with perchlorate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazolium derivatives .

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate exerts its effects involves its role as a catalyst. The thiazolium ring acts as an electron sink, stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate is unique due to its specific structural features, which confer distinct catalytic properties and reactivity patterns. Its ability to stabilize reaction intermediates and facilitate complex chemical transformations makes it particularly valuable in organic synthesis .

Properties

CAS No.

1062158-63-7

Molecular Formula

C17H22ClNO4S

Molecular Weight

371.9 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate

InChI

InChI=1S/C17H22NS.ClHO4/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;2-1(3,4)5/h9-11H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NYWYDMVZQBQLOV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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